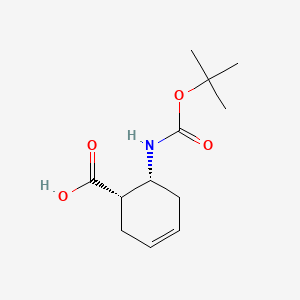

(1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid

Description

“(1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid” is a chiral cyclohexene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its molecular formula is C₁₂H₁₉NO₄ (molecular weight: 241.28 g/mol), and it is classified as a heterocyclic organic compound . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for constructing complex molecules such as protease inhibitors or peptidomimetics. The Boc group serves as a protective moiety for the amino functionality, enabling selective reactivity during multi-step syntheses .

Key structural attributes include:

- Stereochemistry: The (1S,6R) configuration defines its spatial arrangement, critical for interactions in enantioselective reactions or biological systems.

- Functional Groups: The cyclohexene ring introduces conformational rigidity, while the carboxylic acid and Boc-amine enable diverse derivatization pathways .

Commercial availability is confirmed through suppliers like Bide Pharmatech Ltd. and Crysdot LLC, with purity levels typically ≥97% .

Propriétés

IUPAC Name |

(1S,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPYBSDCOQXJAI-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901135732 | |

| Record name | (1S,6R)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226812-50-5 | |

| Record name | (1S,6R)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226812-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,6R)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

(1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for Boc deprotection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation and reduction reactions yield corresponding oxidized or reduced products.

Applications De Recherche Scientifique

(1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of (1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparaison Avec Des Composés Similaires

(1R,6S)-6-(tert-Butoxycarbonylamino)cyclohex-3-enecarboxylic Acid

(1R,6R)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid

- CAS No.: 31139-03-4

- Key Differences :

Functional Group Variants

(1S,6R)-6-{2-[(4-Bromobenzyl)oxy]ethyl}cyclohex-3-enecarboxylic Acid (Compound 31)

(S)-2-({[(3R,4aS,8aR)-2-(4-Bromobenzoyl)decahydroisoquinolin-3-yl]methyl}amino)-3-(1H-imidazol-4-yl)propanal (Compound 25)

- Key Differences: Incorporates a decahydroisoquinoline scaffold and imidazole ring, broadening pharmacological relevance (e.g., protease inhibition). Higher molecular complexity (MW: ~500 g/mol) compared to the simpler cyclohexene backbone of the target compound .

Structural and Application Comparison Table

Activité Biologique

The compound (1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid is a cyclic amino acid derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its activity in various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO4 , with a molecular weight of approximately 241.29 g/mol . The compound features a cyclohexene ring with a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is significant for its stability and reactivity in biological systems.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural similarity to other bioactive compounds suggests potential roles in modulating physiological responses.

Enzyme Inhibition Studies

In studies examining the compound's role as an enzyme inhibitor, it has been shown to affect the activity of angiotensin-converting enzyme (ACE). The inhibition constants (IC50 values) for related compounds have been reported, indicating that modifications to the carboxylic acid group can significantly impact potency.

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Related Compound 1 | 0.07 |

| Related Compound 2 | 1.6 |

| Related Compound 3 | 22 |

Case Studies

- Antihypertensive Effects : A study conducted on renal hypertensive rats demonstrated that oral administration of related compounds did not significantly alter blood pressure or heart rate, suggesting limited systemic efficacy in this model .

- Neuropharmacological Effects : Research has indicated that similar compounds can modulate neurotransmitter systems, potentially influencing neuroexcitability and pain pathways. For instance, α-conotoxins derived from similar structures have been shown to interact with GABA receptors, reducing excitability .

- Immunological Applications : Preliminary studies suggest that the compound may influence cytokine signaling pathways, particularly involving interleukin-6 (IL-6), which plays a crucial role in inflammation and immune responses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1S,6R)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via lactone ring-opening reactions followed by Boc protection. For example, ethyl (1R*,2S*,5S*)-2-(tert-butoxycarbonylamino)-5-hydroxycyclohex-3-enecarboxylate intermediates are formed using acidic catalysts (e.g., BF₃·Et₂O at 0.1–0.3 equivalents) and purified via column chromatography (hexane/EtOAc gradient). Yield optimization requires precise temperature control (0–25°C) and monitoring via TLC/HPLC. Post-synthesis, Boc deprotection is avoided by using anhydrous conditions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Stereochemistry : ¹H/¹³C NMR (400 MHz, CDCl₃) identifies key signals (e.g., cyclohexene protons at δ 5.6–5.8 ppm; Boc tert-butyl group at δ 1.4 ppm).

- Absolute configuration : X-ray crystallography (monoclinic P2₁ space group, as in cis-3-Boc-amino analogs) resolves stereochemistry .

- Purity : Chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) confirms enantiomeric excess (>98%). HRMS validates molecular weight (C₁₄H₂₃NO₄, calc. 277.36) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate. Store at 2–8°C under argon to prevent Boc-group hydrolysis. First-aid measures: For skin contact, wash with 10% aqueous ethanol; for inhalation, administer oxygen if needed .

Advanced Research Questions

Q. How can researchers control stereoselectivity during the synthesis of the cyclohexene ring system?

- Methodological Answer : Stereoselectivity is achieved via asymmetric catalysis. For example, Diels-Alder reactions with Jacobsen’s thiourea catalyst (10 mol%) in CH₂Cl₂ at -40°C yield >90% enantiomeric excess. Diastereomer ratios are quantified via NOESY NMR (mixing time 800 ms) and compared to DFT-calculated transition states (B3LYP/6-31G*) .

Q. What strategies mitigate sample degradation during long-term stability studies?

- Methodological Answer : Degradation is minimized by:

- Storage : Lyophilized samples at -20°C under argon with desiccants (silica gel).

- Stabilizers : Add 0.01% BHT to prevent oxidation.

- Monitoring : Accelerated stability testing (40°C/75% RH) with weekly HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN). Degradation products (e.g., free amine) are quantified via UV at 254 nm .

Q. How should conflicting spectral data between theoretical predictions and experimental results be resolved?

- Methodological Answer :

- Validation : Compare experimental NMR with DFT calculations (GIAO method, PCM solvent model for DMSO).

- Dynamic effects : Use variable-temperature NMR (25–60°C) to assess conformational exchange.

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .

Q. What computational methods predict the compound's conformational behavior in solution?

- Methodological Answer : Molecular dynamics simulations (AMBER force field, 100 ns trajectory) in explicit water/DMSO mixtures predict cyclohexene ring puckering (half-chair vs. boat). Validate with NOE correlations (e.g., H3–H5 distance <3.0 Å) and compare to solid-state data .

Q. How does the compound interact with enzymatic targets like proteases, and what assays are suitable for studying inhibition?

- Methodological Answer :

- Kinetic assays : Use fluorogenic substrates (e.g., Ac-Leu-Gly-Arg-AMC) to measure Ki values (Lineweaver-Burk plots).

- Docking : AutoDock Vina (grid size 25 ų) predicts binding to the S1 pocket of trypsin-like proteases.

- Validation : Site-directed mutagenesis (e.g., D189A mutation) disrupts hydrogen bonding with the Boc group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.